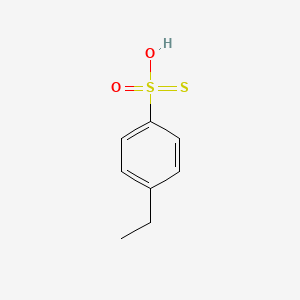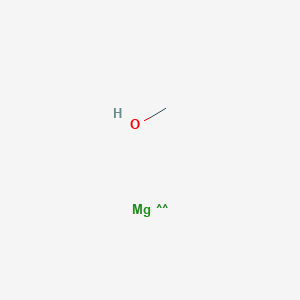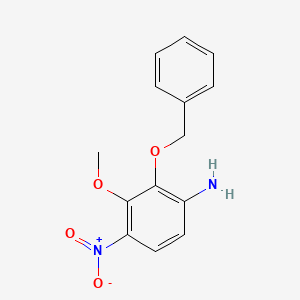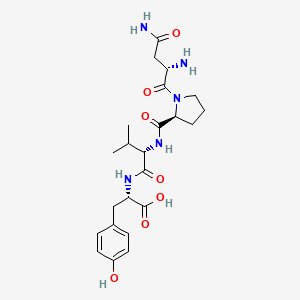![molecular formula C34H24 B12518135 1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene CAS No. 652142-19-3](/img/structure/B12518135.png)
1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene is a complex organic compound characterized by its unique structure, which includes two azulene units connected by ethene bridges. Azulene itself is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. The compound’s extended conjugation and non-alternant hydrocarbon structure make it an interesting subject for research in various scientific fields.
準備方法
The synthesis of 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene typically involves multi-step organic reactions. One common method includes the aldol condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at positions influenced by steric and electronic factors.
Common reagents used in these reactions include Grignard reagents, phenyllithium, and methyllithium, which facilitate the formation of various substituted products .
科学的研究の応用
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene has several applications in scientific research:
Chemistry: It is used in the study of non-benzenoid aromatic hydrocarbons and their electronic properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and materials with specific optical properties.
作用機序
The mechanism by which 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene exerts its effects is primarily through its electronic structure. The extended conjugation allows for significant electron delocalization, which can interact with various molecular targets. Pathways involved include π-π interactions and potential hydrogen bonding with other molecules .
類似化合物との比較
Similar compounds include other azulene derivatives and non-benzenoid hydrocarbons such as:
Azuleno[2,1,8-ija]azulenes: Known for their unique electronic properties and applications in organic semiconductors.
Diethyl azulene-1,3-dicarboxylate: Undergoes similar chemical reactions and is used in various synthetic applications.
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Exhibits high density and detonation velocity, making it a competitive high-energy-density material.
特性
CAS番号 |
652142-19-3 |
|---|---|
分子式 |
C34H24 |
分子量 |
432.6 g/mol |
IUPAC名 |
1,3-bis(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25-16-18-27(31(25)12-6-1)20-22-29-24-30(34-15-9-3-8-14-33(29)34)23-21-28-19-17-26-11-5-2-7-13-32(26)28/h1-24H |
InChIキー |
MRCWALYANFKTEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC(=C4C3=CC=CC=C4)C=CC5=C6C=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)


![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
